1-Methyl-3-nicotinoyl-2-piperidone

Descripción general

Descripción

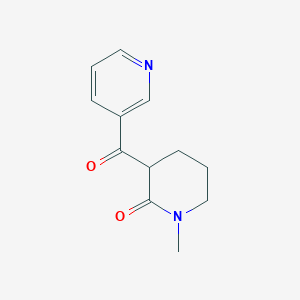

1-Methyl-3-nicotinoyl-2-piperidone is a derivative of the 2-piperidone family, characterized by its molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound has garnered attention due to its potential therapeutic applications and its role in various chemical and biological research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nicotinoyl-2-piperidone typically involves the reaction of ethyl nicotinate with 1-Methyl-2-piperidone in the presence of sodium ethanolate as a base . The reaction is carried out in a solvent such as petroleum ether under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and potential therapeutic use.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-3-nicotinoyl-2-piperidone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Methyl-3-nicotinoyl-2-piperidone has the molecular formula and features a piperidone structure that is modified with a nicotinoyl group. Its unique structural attributes allow it to interact selectively with various nAChR subtypes, making it a candidate for drug development in treating nicotine addiction and other neurological disorders .

Nicotinic Receptor Modulation

One of the primary applications of this compound is its role as a nicotinic receptor antagonist . Research indicates that compounds with similar structures can inhibit nicotine-evoked dopamine release, which is crucial for understanding nicotine addiction mechanisms. For instance, studies have shown that modifications to the nicotine structure can yield selective antagonists that exhibit reduced side effects while effectively decreasing nicotine self-administration in animal models .

Smoking Cessation Therapies

The development of novel smoking cessation agents is another promising application. By targeting specific nAChR subtypes, this compound may help mitigate withdrawal symptoms and cravings associated with quitting smoking. Its ability to act as a selective antagonist could lead to more effective pharmacotherapies compared to existing treatments that often have broader effects on neurotransmission .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may possess neuroprotective properties. The modulation of nAChRs has been implicated in neuroprotection against conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies are ongoing to evaluate the efficacy of piperidone derivatives in enhancing cognitive function and protecting against neuronal damage .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies aimed at optimizing yield and purity. Recent advancements include:

- Aza-Michael Reaction : This method allows for the efficient formation of piperidone scaffolds, which can then be modified to create derivatives with enhanced biological activity .

- Piperidine Derivatives : Research has focused on synthesizing novel piperidine analogs that demonstrate strong antagonistic effects on nAChRs, paving the way for new therapeutic agents targeting cognitive decline and addiction .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-nicotinoyl-2-piperidone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-Piperidone: A precursor and structurally related compound.

Nicotinamide: Shares the nicotinoyl moiety and exhibits similar biological activities.

Piperidine: The parent compound of the piperidone family, widely used in drug synthesis.

Uniqueness: 1-Methyl-3-nicotinoyl-2-piperidone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the nicotinoyl and piperidone moieties makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

1-Methyl-3-nicotinoyl-2-piperidone (MNPP) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- Canonical SMILES : CN1CCCC(C1=O)C(=O)C2=CN=CC=C2

These properties highlight MNPP's unique structure, which combines a nicotinoyl moiety with a piperidone framework, potentially influencing its biological interactions.

The biological activity of MNPP primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of specific proteins, leading to diverse biological effects. For instance, research indicates that MNPP can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, similar to other piperidone derivatives .

Anticancer Activity

Several studies have investigated the anticancer potential of MNPP and related compounds. For instance:

- Cytotoxicity : MNPP exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that piperidone derivatives induced cell death through reactive oxygen species (ROS) accumulation and mitochondrial depolarization, leading to apoptosis .

- Cell Cycle Arrest : Research indicates that MNPP can cause cell cycle alterations in cancer cells, particularly in lymphoblastic lymphoma and colon cancer cell lines . This effect is crucial for developing therapeutic agents targeting cancer proliferation.

Antimicrobial Properties

MNPP has also been explored for its antimicrobial properties. Studies show that piperidone derivatives can disrupt the plasma membrane of fungal cells, indicating potential applications in treating infections caused by resistant strains such as Candida auris .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MNPP, a comparison with structurally related compounds is beneficial:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound (MNPP) | Significant | Moderate | Induces apoptosis via ROS |

| 2-Piperidone | Moderate | Low | General cytotoxicity |

| Nicotinamide | Low | Moderate | Inhibits certain metabolic pathways |

Case Studies and Research Findings

- Study on Piperidones : A recent study highlighted that two novel piperidones exhibited potent cytotoxic effects on multiple cancer cell lines, demonstrating their capability to induce apoptosis and alter cell cycles . The findings suggest that MNPP may share similar mechanisms due to its structural characteristics.

- Antifungal Activity : Another investigation into piperidine derivatives indicated significant antifungal activity against C. auris, with results showing disruption of cellular integrity at low concentrations . This supports the notion that MNPP could be a candidate for further development as an antifungal agent.

Propiedades

IUPAC Name |

1-methyl-3-(pyridine-3-carbonyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-3-5-10(12(14)16)11(15)9-4-2-6-13-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQHFLEFHSFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408172 | |

| Record name | 1-METHYL-3-NICOTINOYL-2-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91566-93-7 | |

| Record name | 1-METHYL-3-NICOTINOYL-2-PIPERIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.